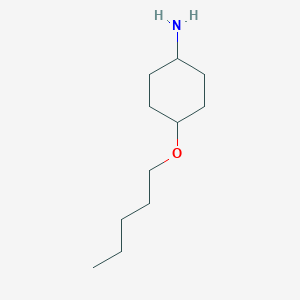![molecular formula C14H18N2O2 B12279743 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid CAS No. 1251925-15-1](/img/structure/B12279743.png)
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a bicyclo[3.1.1]heptane core, which is a rigid and compact framework that can influence the compound’s reactivity and interactions with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, followed by hydrolysis to obtain N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid . This intermediate can then undergo further functional group transformations to yield the desired compound.
Industrial Production Methods
the scalability of the synthetic routes mentioned above suggests that it can be produced on a larger scale using bulk reagents and optimized reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Applications De Recherche Scientifique
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used to study reaction mechanisms and stereochemistry.
Biology: Its rigid structure makes it a useful probe for studying protein-ligand interactions and enzyme mechanisms.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The rigid bicyclic structure can enhance binding affinity and selectivity by fitting into specific binding sites and stabilizing the active conformation of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminopenicillanic acid: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
3-Substituted 6-azabicyclo[3.1.1]heptanes: These compounds are analogs with different substituents, which can alter their chemical and biological properties.
Uniqueness
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is unique due to its specific combination of functional groups and the rigid bicyclic framework. This combination can result in distinct reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1251925-15-1 |
|---|---|
Formule moléculaire |
C14H18N2O2 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
6-amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid |
InChI |
InChI=1S/C14H18N2O2/c15-14(13(17)18)11-6-12(14)9-16(8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2,(H,17,18) |
Clé InChI |
KTUFNVLSCJGKRT-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN(CC1C2(C(=O)O)N)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl-](/img/structure/B12279672.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12279675.png)
![4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12279682.png)
![4a,5,6,7,8,9a-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B12279686.png)

![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide](/img/structure/B12279705.png)






